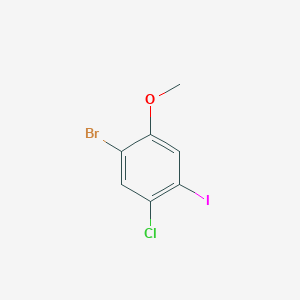
5-Bromo-2-iodo-4-methoxybenzaldehyde
Vue d'ensemble
Description
5-Bromo-2-iodo-4-methoxybenzaldehyde is a halogenated aromatic aldehyde with potential use in various chemical syntheses. While the provided papers do not directly discuss this compound, they offer insights into similar halogenated benzaldehydes, which can help infer some properties and reactivity patterns of the compound .
Synthesis Analysis
The synthesis of halogenated benzaldehydes can be complex, involving multiple steps and various reagents. For instance, the synthesis of Methyl 4-Bromo-2-methoxybenzoate, a related compound, involves bromination, hydrolysis, cyanidation, methoxylation, and esterification steps . This suggests that the synthesis of this compound might also require a multi-step process, potentially starting from a simpler aromatic compound and introducing the halogen and methoxy groups through subsequent reactions.
Molecular Structure Analysis
The molecular structure of halogenated benzaldehydes is characterized by the presence of halogen atoms, which can significantly influence the electronic properties of the molecule. For example, the presence of a bromine atom can cause deviation from the plane of the benzene ring, as observed in a new polymorph of 2-bromo-5-hydroxybenzaldehyde . This deviation could also be expected in the structure of this compound, potentially affecting its reactivity.
Chemical Reactions Analysis
Halogenated benzaldehydes can undergo various chemical reactions, often facilitated by the presence of the aldehyde group. For example, 5-bromo-2-hydroxybenzaldehyde can react with aminosilanes to form benzaldimine derivatives . This indicates that this compound may also participate in similar condensation reactions with nucleophiles, such as amines, to form Schiff bases or other heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzaldehydes can be deduced from spectroscopic studies and computational analyses. For instance, the spectroscopic (FT-IR and FT-Raman) studies of 5-bromo-2-methoxybenzaldehyde provide information on its vibrational properties, and computational methods can predict its most stable conformers . These methods can also be applied to this compound to understand its stability, reactivity, and behavior in different solvents. The thermodynamic functions of these compounds can be obtained from spectroscopic data, which are valuable for understanding their behavior under various temperature conditions .
Applications De Recherche Scientifique
Antioxidant Activity
Research has explored the synthesis of various benzaldehyde derivatives, including halogenated compounds similar to 5-Bromo-2-iodo-4-methoxybenzaldehyde, for their potential antioxidant activities. For instance, the synthesis of 3-bromo-4-hydroxy-5-methoxybenzaldehyde and related compounds from vanillin and their subsequent evaluation for antioxidant properties highlight the interest in such halogenated benzaldehydes in scientific research (Rijal, Haryadi, & Anwar, 2022).
Spectroscopic Studies and Solvent Effects
The spectroscopic properties of halogenated benzaldehydes, including those similar to this compound, have been studied extensively. Research employing density functional theory (DFT) has provided insights into the structural and electronic properties of these compounds, as well as their behavior in different solvent mediums, which is crucial for understanding their reactivity and stability (Balachandran, Santhi, & Karpagam, 2013).
Crystal Structures and Synthesis
The crystal structures of derivatives of halogenated benzaldehydes, including this compound, have been determined, providing valuable information about their molecular conformations and potential applications in material science and pharmaceuticals. X-ray diffraction studies offer insights into the molecular arrangements and potential interactions in solid-state forms (Chumakov et al., 2014).
Drug Synthesis and Process Improvement
In the pharmaceutical industry, halogenated benzaldehydes like this compound serve as key intermediates in drug synthesis. Innovations in process chemistry have streamlined the synthesis of these compounds, enhancing the efficiency and yield of drug discovery processes (Nishimura & Saitoh, 2016).
Fungal Production of Halogenated Compounds
The production of halogenated compounds, including those related to this compound, by certain fungi like Bjerkandera adusta, has been studied. These research findings expand our understanding of the natural biosynthesis of such compounds and their potential applications in various fields (Spinnler et al., 1994).
Metal Ion Binding and Detection
Halogenated benzaldehydes have been used in the synthesis of Schiff base ligands for metal ion binding, demonstrating their utility in analytical chemistry for the detection and quantification of metal ions, such as copper, in various samples. This application is vital in environmental monitoring and industrial processes (Fathi & Yaftian, 2009).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-bromo-2-iodo-4-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIO2/c1-12-8-3-7(10)5(4-11)2-6(8)9/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLYKODXTVWYWHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)I)C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676930 | |
| Record name | 5-Bromo-2-iodo-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1269293-42-6 | |
| Record name | 5-Bromo-2-iodo-4-methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1269293-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-iodo-4-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030949.png)






![4-[4-(3-Chlorophenyl)piperazin-1-yl]butan-1-amine](/img/structure/B3030958.png)



